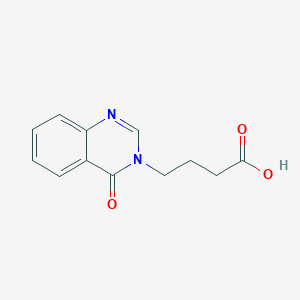4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
CAS No.: 25818-89-7
Cat. No.: VC3907928
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25818-89-7 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 4-(4-oxoquinazolin-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H12N2O3/c15-11(16)6-3-7-14-8-13-10-5-2-1-4-9(10)12(14)17/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
| Standard InChI Key | YDSMKDAFGDSYPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid features a quinazolinone core fused with a butanoic acid substituent. The IUPAC name, 4-(4-oxo-3(4H)-quinazolinyl)butanoic acid, reflects its bicyclic structure, where the 4-oxo group and the butanoic acid side chain contribute to its unique reactivity . Key identifiers include:
The planar quinazolinone ring system enables π-π stacking interactions, while the butanoic acid moiety introduces hydrogen-bonding capabilities, influencing its solubility and crystallinity .
Spectroscopic and Analytical Data
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid typically involves cyclocondensation reactions. A common route begins with anthranilic acid derivatives, which undergo cyclization in the presence of triethyl orthoacetate to form the quinazolinone core. Subsequent alkylation with bromobutanoic acid introduces the side chain. For example:
-
Cyclization: Heating anthranilic acid with triethyl orthoacetate in glacial acetic acid yields 4-hydroxyquinazoline.
-
Alkylation: Reacting 4-hydroxyquinazoline with ethyl 4-bromobutanoate, followed by alkaline hydrolysis, produces the target compound.
Alternative methods leverage phosphazo compounds as coupling agents. A study demonstrated that refluxing 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid with phosphazo reagents in toluene generates N-substituted amides in 60–81% yields . This approach highlights the compound’s versatility as a building block for derivatization.
Industrial Manufacturing Considerations
Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors and automated systems optimize reaction parameters (e.g., temperature, residence time) to enhance yield. Post-synthesis purification often employs recrystallization or column chromatography, though specific protocols are proprietary.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The quinazolinone core undergoes oxidation in acidic or alkaline media, yielding derivatives such as quinazoline-diones. For instance, treatment with potassium permanganate () oxidizes the 4-oxo group to a carboxylate, altering electronic properties. Conversely, sodium borohydride () reduces the core to dihydroquinazolinones, modulating biological activity.
Nucleophilic Substitution
The butanoic acid side chain participates in nucleophilic acyl substitution. Reaction with amines or alcohols forms amides or esters, respectively, expanding structural diversity. For example:
This reactivity underpins its utility in drug discovery .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 4(3H)-Quinazolinone | Lacks butanoic acid side chain | Weak antibacterial activity |
| 6,7-Dimethoxy-4-oxoquinazolinone | Methoxy groups at 6,7 positions | Enhanced anticancer activity |
| 2-Methyl-4(3H)-quinazolinone | Methyl group at 2-position | Reduced solubility |
The butanoic acid moiety in 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid confers superior solubility and binding kinetics compared to simpler quinazolinones .
Industrial and Research Applications
Pharmaceutical Development
This compound serves as a precursor for antibacterials and anticancer agents. Derivatives with modified side chains (e.g., amides, esters) are under investigation for improved pharmacokinetics .
Agricultural Chemistry
Quinazolinone derivatives are explored as fungicides and herbicides. The butanoic acid side chain may enhance soil mobility, though environmental toxicity studies are pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume